2,6-diamino-5-iodo-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
2,6-diamino-5-iodo-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOKUXALNIDDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=O)N)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NC(=NC1=O)N)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation via Electrophilic Substitution
Electrophilic iodination represents a direct method for introducing iodine into aromatic systems. For 2,6-diaminopyrimidin-4-one, the electron-rich pyrimidine ring facilitates electrophilic attack at the 5-position. A typical procedure involves:
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Reagents : Iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid.
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Conditions : Reaction at 60–80°C for 6–12 hours under nitrogen atmosphere.
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Mechanism : The amino groups at positions 2 and 6 activate the ring, directing iodination to position 5 via σ-complex intermediate formation.
Example Protocol :
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Dissolve 2,6-diaminopyrimidin-4-one (1.0 mmol) in glacial acetic acid (10 mL).
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Add ICl (1.2 mmol) dropwise at 0°C.
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Warm to 70°C and stir for 8 hours.
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Quench with sodium thiosulfate, isolate via filtration, and purify by recrystallization (ethanol/water).
Yield : 60–75% (theoretical maximum limited by competing side reactions).
Nucleophilic Iodination of Chloro Precursors
Nucleophilic aromatic substitution (SNAr) offers an alternative route, particularly when a chloro precursor is available. This method leverages the displacement of a leaving group (e.g., chloride) by iodide:
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Reagents : Sodium iodide (NaI) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Conditions : Heating at 100–120°C for 12–24 hours.
Example Protocol :
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Suspend 2,6-diamino-5-chloropyrimidin-4-one (1.0 mmol) in anhydrous DMF (15 mL).
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Add NaI (3.0 mmol) and heat at 110°C for 18 hours.
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Cool, dilute with water, and extract with ethyl acetate.
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Purify via column chromatography (silica gel, CH2Cl2/MeOH 9:1).
Yield : 50–65%, with unreacted starting material often recovered.
Optimization Insights:
Reductive Iodination of Nitroso Intermediates
A patent-derived approach involves transforming nitroso intermediates into iodinated products. While originally developed for formamido derivatives, this method can be adapted:
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Nitroso Intermediate Synthesis :
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React 2,6-diaminopyrimidin-4-one with nitrous acid (HNO2) to form 5-nitroso-2,6-diaminopyrimidin-4-one.
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Reductive Iodination :
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Treat the nitroso compound with HI or NaI in the presence of a reducing agent (e.g., SnCl2).
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Example Protocol :
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Prepare 5-nitroso-2,6-diaminopyrimidin-4-one via diazotization (NaNO2, HCl, 0–5°C).
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Reduce with SnCl2 (2.0 mmol) and NaI (3.0 mmol) in ethanol at reflux for 4 hours.
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Neutralize with NaOH, filter, and recrystallize.
Yield : 40–55%, with challenges in avoiding over-reduction to amine byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Electrophilic Iodination | Nucleophilic Substitution | Reductive Iodination |
|---|---|---|---|
| Optimal Solvent | Acetic acid | DMF | Ethanol |
| Temperature | 70°C | 110°C | 80°C |
| Reaction Time | 8 hours | 18 hours | 4 hours |
Key Findings :
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Polar protic solvents (e.g., acetic acid) favor electrophilic pathways by stabilizing iodonium ions.
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Elevated temperatures accelerate SNAr reactions but risk decomposition of sensitive intermediates.
Analytical Characterization
Validating the structure and purity of 2,6-diamino-5-iodo-1H-pyrimidin-4-one requires multimodal analysis:
Spectroscopic Data
X-ray Crystallography
Monoclinic crystal system (space group P21/c), with unit cell parameters comparable to related diaminopyrimidines. Noncovalent interactions (N-H···O, C-H···I) stabilize the lattice, as confirmed by Hirshfeld surface analysis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Electrophilic Iodination | 60–75 | 95–98 | Moderate | High |
| Nucleophilic Substitution | 50–65 | 90–93 | Low | Moderate |
| Reductive Iodination | 40–55 | 85–90 | High | Low |
Recommendations :
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Electrophilic iodination is preferred for lab-scale synthesis due to higher yields and purity.
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Reductive methods, despite lower yields, may be suitable for industrial applications where cost-effective reagents offset purification challenges.
Industrial-Scale Production Considerations
Scaling up pyrimidine iodination requires addressing:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-diamino-5-iodo-1H-pyrimidin-4-one can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the keto group to a hydroxyl group.
Substitution: The iodine atom at position 5 can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base or catalyst.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Biological Research:
2,6-Diamino-5-iodo-1H-pyrimidin-4-one has shown potential as a biochemical tool due to its ability to inhibit specific enzymes involved in critical biological processes. Notable applications include:
- Enzyme Inhibition: The compound acts as an inhibitor of nucleoside phosphorylases and kinases, which are crucial in metabolic pathways. This inhibition can disrupt cellular processes such as DNA replication and repair, making it a candidate for cancer treatment.
- Antimicrobial Activity: Recent studies suggest that derivatives of this compound exhibit anti-tubercular activity with effective minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis .
Medicinal Chemistry:
The compound's structural features make it a promising candidate for drug development:
- Therapeutic Potential: It has been investigated for use in treating diseases such as cancer and autoimmune disorders due to its enzyme inhibition properties. For instance, compounds derived from it have shown selectivity against cancer cell lines while remaining non-toxic to normal cells .
Industrial Applications
Chemical Manufacturing:
In industry, this compound serves as a building block for synthesizing various dyes, pigments, and specialty chemicals due to its reactivity and versatility.
Table 2: Synthesis Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Iodination | Iodine + H₂O₂ | Aqueous medium at controlled temp |
| Substitution | Nucleophiles (amines) | Base or catalyst required |
Mechanism of Action
The mechanism of action of 2,6-diamino-5-iodo-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of nucleoside phosphorylases, the compound binds to the active site of the enzyme, preventing the conversion of nucleosides to nucleotides. This inhibition can disrupt cellular processes such as DNA replication and repair, leading to the therapeutic effects observed in cancer and autoimmune disease treatments.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidinone Derivatives
Key Findings:
Electronic Effects :
- The iodine atom in the target compound enhances electrophilicity at position 5 compared to the hydroxyl group, which participates in hydrogen bonding . The glucosyloxy group in Vicioside masks reactivity, favoring transport or storage in biological systems .
- Iodine’s electron-withdrawing nature may increase the pyrimidine ring’s acidity, altering reactivity in nucleophilic substitutions.
The glucosyloxy group’s size and hydrophilicity further alter substrate-enzyme interactions .
Biological Implications :
- Hydroxyl analogs like FDB012328 are biomarkers linked to pyrimidine metabolism, suggesting roles in nucleotide synthesis or degradation .
- Vicioside’s glycosylation may enhance bioavailability or act as a prodrug, releasing the active aglycone in vivo .
- The iodo derivative’s halogen bonding capability could enable unique interactions with biological targets, such as enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,6-diamino-5-iodo-1H-pyrimidin-4-one, and how are they determined experimentally?
- Methodological Answer : Key properties include solubility, acidity (pKa), and thermal stability. Solubility can be determined via gravimetric analysis in solvents like water, DMSO, or NaOH (as demonstrated for related pyrimidines in ). Acidity is measured using potentiometric titration or UV-Vis spectroscopy, leveraging the compound's tautomeric equilibria (e.g., hydroxyl-to-keto transitions, as seen in ). Thermal stability is assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Halogenation of precursor pyrimidines is a common approach. For example, iodination of 2,6-diaminopyrimidin-4(3H)-one derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH and temperature conditions (analogous to methods in for nitroso derivatives). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is validated using HPLC with UV detection (λ ~260 nm for pyrimidine absorption) and thin-layer chromatography (TLC) using fluorescent indicators. Elemental analysis (C, H, N, I) confirms stoichiometric consistency. For advanced validation, high-resolution mass spectrometry (HRMS) or <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy resolves structural integrity .
Advanced Research Questions
Q. How can researchers optimize iodination efficiency in synthesizing this compound?
- Methodological Answer : Optimization involves screening iodination agents (e.g., I2, NIS, ICl), solvents (e.g., DMF, THF), and catalysts (e.g., silver triflate). Reaction kinetics can be monitored via <sup>1</sup>H NMR to identify intermediates. For example, highlights nitroso group reactivity, suggesting iodine’s electrophilic substitution at position 5 could follow similar mechanistic pathways. Design of experiments (DoE) with variables like temperature (40–80°C) and molar ratios (1:1–1:2 substrate:iodine) enhances yield .
Q. What advanced spectroscopic or crystallographic methods resolve tautomeric equilibria in this compound?
- Methodological Answer : X-ray crystallography (single-crystal analysis) definitively assigns tautomeric forms (e.g., 4-oxo vs. 4-hydroxy), as shown in for related compounds (CCDC 1893720-1893721). Solid-state <sup>15</sup>N NMR and variable-temperature <sup>1</sup>H NMR in DMSO-d6 can track dynamic equilibria. Computational studies (DFT) model energy differences between tautomers, validated against experimental spectral data .
Q. What strategies address contradictions in experimental data related to reactivity or stability of this compound?
- Methodological Answer : Contradictions (e.g., variable catalytic activity or decomposition rates) require systematic validation:
- Replication : Repeat experiments under identical conditions (solvent purity, humidity control).
- Peer Review : Cross-validate spectral interpretations with collaborators ( ).
- Open Data Practices : Share raw datasets (e.g., crystallographic files, NMR spectra) via repositories to enable independent verification ( ).
- Multi-technique Analysis : Combine kinetic studies (UV-Vis), mass spectrometry, and computational modeling to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
